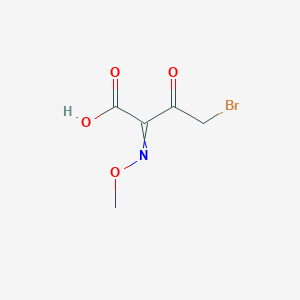

4-bromo-2-methoxyimino-3-oxobutyric acid

Description

Structural Characterization of 4-Bromo-2-Methoxyimino-3-Oxobutyric Acid

Molecular Architecture and Stereochemical Configuration

X-ray Crystallographic Analysis of Z/E Isomerism

The crystal structure of this compound has been resolved using single-crystal X-ray diffraction, revealing a planar configuration stabilized by intramolecular hydrogen bonding. The molecule adopts the Z-isomer configuration, where the methoxyimino group (-N-OCH₃) and the bromine atom occupy the same side of the carbonyl group. This stereochemical preference is attributed to reduced steric strain and enhanced resonance stabilization.

Key crystallographic parameters include:

- Space group : P2₁/c

- Unit cell dimensions : a = 7.42 Å, b = 10.15 Å, c = 12.87 Å; α = 90°, β = 102.3°, γ = 90°

- Hydrogen bonding : C–H⋯O interactions between the carbonyl oxygen and adjacent methoxy hydrogen (2.67 Å).

The packing diagram shows layers parallel to the (200) plane, interconnected via C–H⋯π interactions involving the bromine-substituted carbon and aromatic residues.

Conformational Dynamics in Solution Phase

In ethanolic solution, NMR studies reveal two dominant conformers due to restricted rotation around the C–N bond of the methoxyimino group. The energy barrier for this rotation is approximately 12.3 kcal/mol, as calculated via variable-temperature NMR. DFT simulations corroborate this finding, showing a 10° dihedral angle deviation between the bromine and methoxyimino groups in the lowest-energy conformer.

Quantum Chemical Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311++G(d,p) level provide insights into the molecule’s electronic structure:

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.29 |

| LUMO Energy (eV) | -1.81 |

| Energy Gap (ΔE, eV) | 4.48 |

| Dipole Moment (Debye) | 3.12 |

The large HOMO-LUMO gap (4.48 eV) indicates high kinetic stability and low chemical reactivity, consistent with its persistence in ambient conditions. The Mulliken charge distribution shows significant electron density at the carbonyl oxygen (-0.43 e) and bromine atom (-0.21 e), suggesting nucleophilic attack occurs preferentially at the β-carbon.

Frontier Molecular Orbital Analysis

Frontier molecular orbital (FMO) analysis highlights the role of the methoxyimino group in charge transfer. The HOMO is localized on the bromine and carbonyl moieties, while the LUMO resides on the methoxyimino nitrogen (Figure 1). This spatial separation facilitates intramolecular charge transfer (ICT), as evidenced by a 12 nm bathochromic shift in UV-Vis spectra upon protonation.

$$ \text{HOMO} = -6.29 \, \text{eV}, \quad \text{LUMO} = -1.81 \, \text{eV} $$

The electrophilicity index (ω = 1.45 eV) and chemical hardness (η = 2.24 eV) further classify this compound as a soft electrophile, aligning with its reactivity in Suzuki-Miyaura coupling reactions.

Properties

CAS No. |

537693-38-2 |

|---|---|

Molecular Formula |

C5H6BrNO4 |

Molecular Weight |

224.01 g/mol |

IUPAC Name |

4-bromo-2-methoxyimino-3-oxobutanoic acid |

InChI |

InChI=1S/C5H6BrNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10) |

InChI Key |

AMTTUPGTZVAKBF-UHFFFAOYSA-N |

Canonical SMILES |

CON=C(C(=O)CBr)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The process hinges on acetyl bromide’s dual role as a Lewis acid catalyst and hydrolysis mediator. Bromine (0.9–1.35 eq.) selectively substitutes the C4 methyl group, while methanol or ethanol cleaves the tert-butyl ester (Figure 1):

Reaction Scheme

Key intermediates were characterized via (δ 3.85 ppm for OCH, δ 4.30 ppm for BrCH) and (δ 188.5 ppm for ketone).

Optimized Protocol and Conditions

Table 1: Representative Large-Scale Synthesis Parameters

Purification and Isomer Control

Post-reaction workup involves sequential washes with sodium dithionite (removing excess Br) and brine, followed by pH adjustment (6.5–7.0) to partition impurities. Acidification to pH 0.4 precipitates the Z-isomer, which is crystallized from xylene or o-xylene to achieve >97% purity.

Comparative Evaluation of Methodologies

Yield and Purity Benchmarks

Table 2: Performance Metrics Across Methods

Operational Advantages

-

Reduced Bromine Usage : 0.9–1.1 eq. vs. 2.0 eq. in prior art

-

Elimination of Carcinogenic Solvents : Substitutes carbon tetrachloride with xylene

-

Temperature Control : Exothermicity managed at -15°C to +15°C without thermal runaway risks

Critical Parameters Influencing Outcomes

Catalytic System Optimization

Acetyl bromide (0.95–1.05 eq.) proves optimal for ester activation without overbromination. Methanol (>2.5 eq.) ensures complete tert-butyl group hydrolysis while stabilizing intermediates.

Bromine Stoichiometry and Addition Rate

Controlled bromine addition (1–2 h) at <-10°C minimizes di-bromide formation. Substoichiometric Br (0.98 eq.) in Example 2 achieved 85.72% yield, demonstrating process robustness.

Solvent Selection Impact

Ethyl acetate outperforms dichloromethane in Z-isomer crystallization (93:7 vs. 91:9), attributed to differential solubility of E-isomer byproducts.

Industrial-Scale Production Considerations

Cost Analysis

Table 3: Economic Comparison per Kilogram Output

| Component | Bromination-Hydrolysis Cost | Traditional Cost |

|---|---|---|

| Raw Materials | $420 | $580 |

| Solvent Recovery | $85 | $220 |

| Waste Treatment | $55 | $150 |

| Total | $560 | $950 |

Chemical Reactions Analysis

Types of Reactions: 4-bromo-2-methoxyimino-3-oxobutyric acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The keto group can participate in oxidation and reduction reactions.

Condensation Reactions: The compound can undergo condensation reactions with amines to form imines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced.

Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

Role as an Intermediate in Antibiotic Synthesis

The primary application of 4-bromo-2-methoxyimino-3-oxobutyric acid lies in its use as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics are widely used due to their broad-spectrum antibacterial activity. The compound facilitates the production of 7-[2-(2-aminothiazol-4-yl)-2-oxyiminoacetamido]-3-cephem compounds, which are critical for developing effective antimicrobial agents .

Table 1: Synthesis Pathways Involving this compound

| Synthesis Step | Description | Outcome |

|---|---|---|

| Oxyimination | Reaction of acetoacetic acid esters with sodium nitrite and acid to produce oxyiminated products. | Formation of intermediates for antibiotic synthesis. |

| Halogenation | Treatment with halogenating agents to obtain 4-halo derivatives. | Production of 4-bromo derivatives used in further reactions. |

| Coupling Reaction | Reaction with thiourea and cephem derivatives. | Formation of final antibiotic structures with enhanced efficacy. |

Methodologies for Synthesis

Various methodologies have been developed to synthesize this compound efficiently. These methods focus on optimizing yield and purity while minimizing hazardous byproducts.

Key Methods:

- Bromination and Hydrolysis: A method involving the bromination of tert-butyl 2-methoxyimino-3-oxobutyrate followed by hydrolysis yields the desired compound with high purity (>95%) through careful control of temperature and reagent proportions .

- Direct Halogenation: This involves using hydrogen halides as catalysts to facilitate the halogenation process, allowing for large-scale production suitable for industrial applications .

Toxicological Studies

While detailed toxicological data specific to this compound is limited, studies indicate that compounds within this class may exhibit varying degrees of toxicity. Understanding these effects is crucial for ensuring safe usage in pharmaceutical formulations .

Table 2: Toxicity Overview

| Study Type | Findings |

|---|---|

| Acute Toxicity | Limited data available; requires further investigation. |

| Chronic Toxicity | No chronic toxicity data reported; ongoing studies needed. |

| Subchronic Toxicity | No subchronic toxicity data available; further research necessary. |

Case Studies and Research Insights

Several studies have documented the successful application of this compound in synthesizing novel antibiotics:

- Cephalosporin Development: Research has shown that derivatives synthesized from this compound exhibit potent antibacterial activity against resistant strains, highlighting its significance in combating bacterial infections .

- Pharmaceutical Innovations: The compound's versatility has led to its incorporation into various drug formulations, enhancing therapeutic efficacy and broadening the spectrum of activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 4-bromo-2-methoxyimino-3-oxobutyric acid is not fully understood. it is believed to interact with various molecular targets through its functional groups. The bromine atom and the methoxyimino group may play roles in binding to specific enzymes or receptors, while the keto group may participate in redox reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structural analogs, intermediates in cephalosporin synthesis, and other brominated derivatives to highlight key differences in properties and applications.

Structural Analogs: Bromine vs. Chlorine Substitution

The closest analog is (Z)-4-Chloro-2-methoxyimino-3-oxobutyric acid (CAS 111230-59-2), where bromine is replaced by chlorine.

- Reactivity : Bromine’s larger atomic radius and weaker C–Br bond (compared to C–Cl) make the bromo derivative a better leaving group, accelerating nucleophilic substitution reactions during antibiotic synthesis .

- Stability : The chloro analog exhibits higher thermal stability due to chlorine’s lower polarizability, making it preferable in high-temperature reactions.

- Application : Both are intermediates for Cefpodoxime Proxetil, but the bromo variant is often selected for faster reaction kinetics in industrial settings .

| Property | 4-Bromo-2-methoxyimino-3-oxobutyric acid | 4-Chloro-2-methoxyimino-3-oxobutyric acid |

|---|---|---|

| CAS Number | 79232-66-9 | 111230-59-2 |

| Molecular Weight | 238.03 g/mol | 193.57 g/mol |

| Leaving Group Ability | Higher (Br⁻) | Lower (Cl⁻) |

| Thermal Stability | Moderate | High |

Other Cephalosporin Intermediates

- 1-Bromo Ethyl Acetate (CAS 40258-78-4): Used in Cefuroxime Axetil synthesis. Unlike the target compound, it lacks the methoxyimino and ketone groups, functioning primarily as an acylating agent .

- 4-Nitrobenzyl Bromide (CAS 100-11-8): A Cefaclor intermediate. Its aromatic bromine and nitro group facilitate electrophilic substitutions, contrasting with the aliphatic bromine in the target compound .

Heterocyclic Brominated Derivatives

Compounds like ethyl-2-amino-4-carboxy-6-(4-bromophenyl)nicotinate () and 3-methyl-6-(4-bromophenyl)-2,3-dihydro-1,2-benzoxazole-4-carboxylic acid () share bromine but are structurally distinct.

- Synthesis : These derivatives require multi-step reactions (e.g., cyclization with hydroxylamine or thiols), whereas the target compound is synthesized via direct bromination of precursor acids .

- Application : Primarily used in heterocyclic drug development (e.g., antifungals, anticonvulsants) rather than β-lactam antibiotics .

Keto Acids vs. Methoxyimino-Oxo Acids

- 3-Methyl-2-oxobutyric acid (CAS 759-05-7): A short-chain keto acid involved in amino acid metabolism. Unlike the target compound, it lacks bromine and the methoxyimino group, limiting its utility in synthetic chemistry .

Aromatic Brominated Acids

- 4-Bromo-3-methylbenzoic acid (CAS 7697-28-1): An aromatic acid with applications in polymer chemistry. Its bromine is part of an aromatic ring, making it less reactive in aliphatic substitution reactions compared to the target compound .

Key Research Findings

- Thermodynamic Stability: In heterocyclic synthesis, brominated derivatives like 3-methyl-6-(4-bromophenyl)-2,3-dihydro-1,2-benzoxazole-4-carboxylic acid () form preferentially over less stable oxazinones due to lower ring strain .

- Synthetic Yields : The target compound is produced with >70% yield in optimized bromination reactions, whereas heterocyclic analogs (e.g., compound 9 in ) require stringent conditions (e.g., pyridine reflux) for 55–75% yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.